molecular formula C19H20O4 B14355690 Bis(2-phenylethyl) propanedioate CAS No. 92778-42-2

Bis(2-phenylethyl) propanedioate

Cat. No.: B14355690
CAS No.: 92778-42-2
M. Wt: 312.4 g/mol
InChI Key: MEYCZPKWKIUMEK-UHFFFAOYSA-N
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Description

Bis(2-phenylethyl) propanedioate: is an organic compound that belongs to the class of esters It is characterized by the presence of two phenylethyl groups attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenylethyl) propanedioate typically involves the esterification of propanedioic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

Propanedioic acid+2×2-phenylethanolBis(2-phenylethyl) propanedioate+Water\text{Propanedioic acid} + 2 \times \text{2-phenylethanol} \rightarrow \text{this compound} + \text{Water} Propanedioic acid+2×2-phenylethanol→Bis(2-phenylethyl) propanedioate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-phenylethyl) propanedioate can undergo oxidation reactions, particularly at the benzylic positions of the phenylethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester functional groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl groups can participate in nucleophilic substitution reactions, especially at the benzylic positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones at the benzylic positions

    Reduction: Formation of bis(2-phenylethyl) propanediol

    Substitution: Formation of brominated derivatives at the benzylic positions

Scientific Research Applications

Chemistry: Bis(2-phenylethyl) propanedioate is used as an intermediate in organic synthesis

Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antioxidant, and anticancer properties, making them of interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional groups contribute to the formation of cross-linked polymer networks, enhancing the mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of bis(2-phenylethyl) propanedioate in biological systems involves its interaction with cellular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the ester functional groups may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

    Bis(2-phenylethyl) malonate: Similar structure with malonate instead of propanedioate

    Bis(2-phenylethyl) succinate: Similar structure with succinate instead of propanedioate

    Bis(2-phenylethyl) oxalate: Similar structure with oxalate instead of propanedioate

Uniqueness: Bis(2-phenylethyl) propanedioate is unique due to the presence of the propanedioate moiety, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and materials science .

Properties

CAS No.

92778-42-2

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

bis(2-phenylethyl) propanedioate

InChI

InChI=1S/C19H20O4/c20-18(22-13-11-16-7-3-1-4-8-16)15-19(21)23-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2

InChI Key

MEYCZPKWKIUMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=CC=C2

Origin of Product

United States

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